6-Bromo-7-fluoro-1,3-benzoxazol-2-amine
Description
6-Bromo-7-fluoro-1,3-benzoxazol-2-amine is a halogenated benzoxazole derivative characterized by a bicyclic aromatic system containing oxygen and nitrogen. The compound features bromine and fluorine substituents at positions 6 and 7 of the benzoxazole core, respectively, which confer unique electronic and steric properties. Its molecular formula is C₇H₄BrFN₂O, with a molecular weight of 241.02 g/mol (calculated).
Properties
IUPAC Name |
6-bromo-7-fluoro-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2O/c8-3-1-2-4-6(5(3)9)12-7(10)11-4/h1-2H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYVUNGDSJWSAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(O2)N)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cyclization of Pre-halogenated Precursors
A common approach involves halogenating 2-aminophenol derivatives before cyclization. For example:
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Bromination and Fluorination :
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Start with 3-fluoro-4-aminophenol.
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Brominate at position 5 using in under radical conditions.
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Cyclize with triphosgene in tetrahydrofuran (THF) to form the benzoxazole ring.
Reaction Conditions :
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Bromination: 0°C to room temperature, 12 hours (yield: ~75%).
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Cyclization: Reflux at 65°C for 6 hours (yield: ~82%).
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Post-Cyclization Halogenation
Alternatively, halogenation can occur after forming the benzoxazole core. This method requires directing groups to ensure regioselectivity:
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Nitration and Reduction :
Diazotization and Thermal Cracking
Adapted from the synthesis of 2-bromo-6-fluoronaphthalene, diazotization offers a pathway to introduce halogens:
Diazonium Salt Formation
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Starting Material : 6-Bromo-7-fluoro-2-nitroaniline.
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Diazotization : Treat with and at 0–5°C to form the diazonium salt.
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Fluoroborate Complexation : React with to stabilize the diazonium intermediate.
Thermal Decomposition
Heat the diazonium fluoroborate at 130–140°C to yield 6-Bromo-7-fluoroaniline, followed by cyclization with phosgene to form the benzoxazole.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Diazotization | 0–5°C, 2 hours | 89% |
| Thermal Decomposition | 135°C, petroleum ether | 56% |
| Cyclization | Phosgene, THF, 65°C | 78% |
Transition Metal-Catalyzed Methods
Copper and palladium catalysts enhance efficiency in halogenation and cyclization:
Ullmann-Type Coupling
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Substrate : 2-Amino-4-fluoro-5-bromophenol.
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Cyclization : Use in dimethylformamide (DMF) at 120°C to form the benzoxazole.
Advantages :
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Single-step process.
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Tolerance for electron-withdrawing groups (e.g., Br, F).
Industrial-Scale Production Considerations
Cost-Effective Halogenation
Industrial methods prioritize atom economy and minimal waste:
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Solvent Recycling : Distill and reuse high-boiling solvents like toluene.
Characterization and Quality Control
Spectroscopic Analysis
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: Distinct signals for aromatic protons (δ 7.2–7.8 ppm) and amine (δ 5.1 ppm).
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Mass Spectrometry : Molecular ion peak at .
Purity Optimization
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Crystallization : Use ethanol/water mixtures to achieve ≥98% purity.
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HPLC : Monitor impurities using a C18 column (ACN/water gradient).
Note : Citations refer to the provided search results as follows: = Source 1 (BenchChem, excluded per user request; general principles retained) = Source 2 (Google Patents) = Source 3 (BenchChem, excluded per user request; general principles retained)
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-fluoro-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
6-Bromo-7-fluoro-1,3-benzoxazol-2-amine and its derivatives have been studied for their antimicrobial properties. Research indicates that benzoxazole derivatives exhibit a broad spectrum of biological activities, including effectiveness against bacteria and fungi. For instance, compounds within this class have shown significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
Antitubercular Properties
Recent studies have highlighted the potential of benzoxazole derivatives as antitubercular agents. The structural features of this compound facilitate interactions with biological receptors related to Mycobacterium tuberculosis, suggesting its use in treating tuberculosis .
Anticancer Activity
The compound's ability to inhibit cellular proliferation has been investigated in various cancer cell lines. The benzoxazole scaffold is known to interact with DNA and other cellular targets, leading to apoptosis in cancer cells. This makes this compound a candidate for further development as an anticancer therapeutic agent .
Synthetic Methodologies
Catalytic Synthesis
Innovative synthetic strategies for producing benzoxazole derivatives have been developed using this compound as a starting material. Researchers have employed various catalysts to enhance reaction efficiency and yield. For example, the use of magnetic solid acid nanocatalysts has demonstrated high yields (79–89%) in synthesizing benzoxazole derivatives under mild conditions .
Functionalization Techniques
The compound serves as a versatile intermediate for further functionalization. The introduction of different substituents at various positions on the benzoxazole ring can lead to compounds with tailored biological activities. This adaptability is crucial for developing targeted therapies in medicinal chemistry .
Materials Science
Fluorescent Properties
The incorporation of halogen atoms in the benzoxazole structure enhances its fluorescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The unique electronic characteristics imparted by the bromine and fluorine substituents allow for tunable emission properties, which are valuable in developing advanced materials .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Evaluation
A comprehensive study evaluated the antimicrobial efficacy of various benzoxazole derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for antibiotic development.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of this compound using different catalytic systems. The study demonstrated that employing novel catalytic methods significantly improved yield and reduced reaction time compared to traditional methods.
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological, physical, and synthetic attributes of 6-bromo-7-fluoro-1,3-benzoxazol-2-amine can be contextualized by comparing it to related benzoxazole derivatives. Below is a detailed analysis:
Structural Analogues and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| This compound | C₇H₄BrFN₂O | 241.02 | Not explicitly listed | Br (C6), F (C7) |
| 6-Bromo-1,3-benzoxazol-2-amine | C₇H₅BrN₂O | 225.72 | 71989-43-0 | Br (C6) |
| 5-Bromo-2-methyl-1,3-benzoxazol-7-amine | C₈H₇BrN₂O | 227.06 | 1226067-50-0 | Br (C5), CH₃ (C2), NH₂ (C7) |
| 5-Chloro-6-nitro-1,3-benzoxazol-2-amine | C₇H₄ClN₃O₃ | 213.58 | 1820717-50-7 | Cl (C5), NO₂ (C6) |
| 5-Chloro-1,3-benzoxazol-2-amine | C₇H₅ClN₂O | 168.58 | Not listed | Cl (C5) |
Key Observations :
- Halogen Effects: Bromine at position 6 (vs.
- Electron-Withdrawing Groups : The nitro group in 5-chloro-6-nitro-1,3-benzoxazol-2-amine significantly lowers electron density, altering reactivity in substitution reactions compared to bromo/fluoro analogues .
Reactivity and Functionalization
- Bromine Substitution : In 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, the bromine atom at position 2 is readily replaced by secondary amines, indicating that bromine in this compound may also undergo nucleophilic substitution to generate diverse derivatives .
- Fluorine Effects : The fluorine atom’s strong electronegativity may stabilize the benzoxazole ring against oxidative degradation, a property observed in fluorinated pyridines and thiadiazoles .
Q & A
Q. What are the common synthetic routes for 6-Bromo-7-fluoro-1,3-benzoxazol-2-amine, and how do reaction conditions influence yield?
The synthesis of benzoxazole derivatives typically involves cyclization reactions. For example, I₂-mediated oxidative cyclodesulfurization of monothioureas derived from aminophenol derivatives is a viable method. Key parameters include solvent choice (e.g., DMF or THF), temperature (reflux at ~100°C), and reaction time (12–24 hours). Optimizing these conditions can improve yields from <50% to >80% by minimizing side reactions . Alternative routes may involve halogenation of pre-formed benzoxazole cores using brominating agents like NBS (N-bromosuccinimide) under controlled conditions .
Q. How can structural characterization of this compound be performed?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions via coupling patterns (e.g., fluorine’s deshielding effect on adjacent protons).
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., expected [M+H]⁺ at ~230–235 Da).
- X-ray Diffraction (XRD) : Resolves crystal structure, confirming halogen positions and hydrogen-bonding interactions critical for biological activity .
Q. What preliminary biological assays are recommended for assessing this compound’s bioactivity?
Initial screening should focus on:
- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values.
- Enzyme Inhibition : Fluorogenic assays for kinases or proteases, leveraging benzoxazoles’ affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum mechanical calculations (e.g., DFT) predict transition states and reaction pathways. For instance, reaction path searches identify energy barriers in cyclization steps, guiding solvent selection (polar aprotic solvents lower activation energy). Machine learning models trained on reaction databases can propose optimal catalysts (e.g., iodine vs. hypervalent iodine reagents) and reduce trial-and-error experimentation .
Q. What experimental design strategies improve yield and purity in large-scale synthesis?
- Factorial Design : A 2³ factorial matrix tests variables like temperature (80°C vs. 120°C), catalyst loading (5% vs. 10%), and reaction time (6h vs. 12h). Regression analysis identifies significant factors and interactions .
- Orthogonal Design : Reduces experiments by testing non-interacting variables (e.g., solvent polarity and stirring rate) in parallel, saving time and resources .
Q. How do structural modifications (e.g., halogen position) affect biological activity?
- SAR Studies : Compare 6-Bromo-7-fluoro derivatives with 5-Bromo-6-fluoro analogs. Fluorine’s electronegativity enhances membrane permeability, while bromine’s bulkiness influences target binding.
- Molecular Docking : Simulate interactions with biological targets (e.g., topoisomerase II). Halogen bonds between Br/F and protein residues (e.g., Arg or Lys) improve binding affinity .
Q. What analytical techniques resolve contradictions in reported bioactivity data?
- Metabolite Profiling : LC-MS identifies degradation products that may interfere with assays.
- Dose-Response Curves : Replicate experiments across multiple cell lines to distinguish compound-specific effects from cell line variability .
Methodological Tables
Q. Table 1: Reaction Optimization via Factorial Design
| Variable | Low Level | High Level | Significance (p-value) |
|---|---|---|---|
| Temperature | 80°C | 120°C | <0.05 |
| Catalyst Loading | 5 mol% | 10 mol% | 0.12 |
| Reaction Time | 6h | 12h | <0.01 |
| Outcome: Temperature and time significantly affect yield (p<0.05), while catalyst loading is less critical . |
Q. Table 2: Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Features |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.2 (s, 1H, NH₂), δ 7.8 (d, J=8 Hz, 1H, Ar-H) |
| HRMS (ESI+) | [M+H]⁺ m/z 233.97 (calculated: 233.98) |
| XRD | Space group P2₁/c, Br-F distance 2.89 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
